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molecular formula C12H22 B1581785 1-Dodecyne CAS No. 765-03-7

1-Dodecyne

Cat. No. B1581785
M. Wt: 166.3 g/mol
InChI Key: ZVDBUOGYYYNMQI-UHFFFAOYSA-N
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Patent
US04933114

Procedure details

The procedure for the bromination of 1-dodecene was essentially identical to that for 10-undecenoic acid (Step A), and was carried out on a 0.54 mol scale. Dehydrohalogenation was likewise carried out as in Step A using 250 g of 85% KOH (3.78 mol) and heating under reflux for 22 hours in 1.4 L ethanol. The product was isolated by pouring the cooled reaction mixture into 3L of ice-water slush and extracting with ether. The ether layers were washed and dried as before, evaporated, and the residue distilled. The fraction bp 103-113/25 Torr contained the product (36 g, 40%), which was characterized by spectral data: nmr (CDCl3) 0.9 τ(m, 3 H, CH3), 1.3(m, 16 H, CH2), 1.91(t, J=2.5 Hz, 1H, ≡CH), 2.18 (m, 2H, ≡CCH2); IR (film) 3350 (ν≡CH), 2150(νC≡C).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
250 g
Type
reactant
Reaction Step Three
[Compound]
Name
3L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.4 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].C(O)(=O)CCCCCCCCC=C.[OH-].[K+]>C(O)C>[CH:1]#[C:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCCCCCCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCC=C)(=O)O
Step Three
Name
Quantity
250 g
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
3L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
1.4 L
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating
CUSTOM
Type
CUSTOM
Details
The product was isolated
ADDITION
Type
ADDITION
Details
by pouring
EXTRACTION
Type
EXTRACTION
Details
extracting with ether
WASH
Type
WASH
Details
The ether layers were washed
CUSTOM
Type
CUSTOM
Details
dried as before,
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue distilled

Outcomes

Product
Name
Type
Smiles
C#CCCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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